molecular formula C27H27N3O6 B2877204 3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891129-34-3

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2877204
CAS RN: 891129-34-3
M. Wt: 489.528
InChI Key: MVCCXDFOTIVVMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often starts from benzoic acid or its derivatives and amine derivatives . The products are purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds is determined using techniques like IR, 1H NMR, 13C NMR spectroscopy . The linear formula for a similar compound is C17H19NO5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of TEA as a base and THF as a solvent . The yields of the reactions can vary .

Scientific Research Applications

Synthesis and Herbicidal Activities

1,3,4-Oxadiazoles have been synthesized and studied for their herbicidal activities. These compounds show potential in controlling di-cotyledonous and mono-cotyledonous weeds, suggesting their application in agriculture to improve crop yield and manage weed growth efficiently. The study of these derivatives indicates a promising area for the development of new herbicides based on the 1,3,4-oxadiazole scaffold (Bao, 2008).

Anticancer Evaluation

Further research into the 1,3,4-oxadiazole derivatives has explored their anticancer potential. Specific derivatives have been synthesized and evaluated against various cancer cell lines, demonstrating moderate to excellent anticancer activity. This highlights the potential of 1,3,4-oxadiazoles in the development of novel anticancer agents, contributing to the ongoing search for effective cancer therapies (Ravinaik et al., 2021).

Photo-Physical Characteristics

The photo-physical characteristics of 1,3,4-oxadiazole derivatives have been a subject of interest, particularly their absorption-emission properties and stability. Studies in this area can lead to applications in fluorescent materials and sensors, exploiting the unique optical properties of these compounds for technological and analytical purposes (Padalkar et al., 2011).

Spectral-Luminescent Properties

Investigations into the spectral-luminescent properties of oxadiazole derivatives offer insights into their potential use in optoelectronic devices. These studies provide a foundation for the development of materials with specific luminescent characteristics, suitable for applications in light-emitting devices, lasers, and fluorescence-based sensors (Mikhailov et al., 2018).

Antimicrobial Assessment

The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been explored, showing effectiveness against a range of bacteria and fungi. This research contributes to the search for new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for novel compounds with unique mechanisms of action (Elmagd et al., 2017).

properties

IUPAC Name

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-11-10-14-21(15-18)35-20-12-8-7-9-13-20/h7-17H,4-6H2,1-3H3,(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCXDFOTIVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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